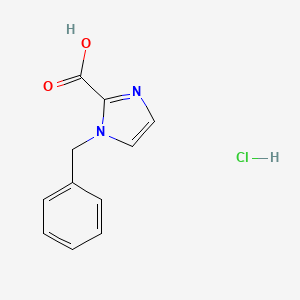![molecular formula C20H16N4O B13581320 (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety linked to a pyridine ring and a phenyl group with a methanol substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with formamide.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the quinazoline core.
Attachment of Phenyl Group: The phenyl group with a methanol substituent can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the quinazoline moiety to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydroquinazoline derivative.
Substitution: The major products are the substituted quinazoline derivatives.
Applications De Recherche Scientifique
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4-ones: These compounds share the quinazoline core and have similar biological activities.
Pyridinylpyrimidines: These compounds contain a pyridine ring linked to a pyrimidine ring and exhibit similar pharmacological properties.
Uniqueness
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is unique due to its specific combination of a quinazoline core, pyridine ring, and phenyl group with a methanol substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H16N4O |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[3-[(2-pyridin-4-ylquinazolin-4-yl)amino]phenyl]methanol |
InChI |
InChI=1S/C20H16N4O/c25-13-14-4-3-5-16(12-14)22-20-17-6-1-2-7-18(17)23-19(24-20)15-8-10-21-11-9-15/h1-12,25H,13H2,(H,22,23,24) |
Clé InChI |
IJUWDVDGELWHAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=CC(=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


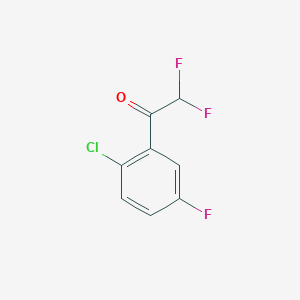
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
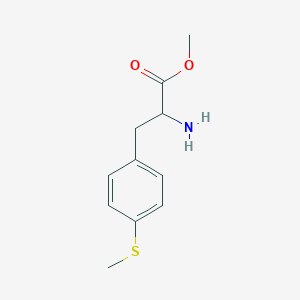
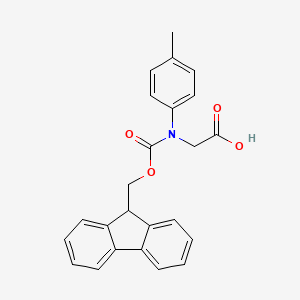
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)


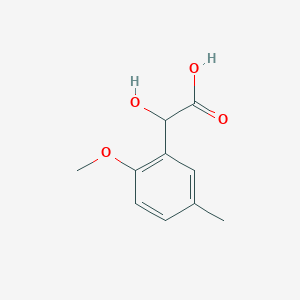
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
